

Application Notes and Protocols for Lamuran (Almitrine/Raubasine Combination)

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Compound of Interest

Compound Name: *Lamuran*

Cat. No.: *B1214551*

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Introduction

Lamuran is the trade name for a fixed-dose combination drug product containing Almitrine Bismesylate and Raubasine. This combination has been investigated for its potential therapeutic effects in age-related neurological disorders, cerebrovascular insufficiencies, and functional rehabilitation following stroke.[1] Almitrine is a respiratory stimulant that enhances oxygenation, while Raubasine is a vasodilator that improves cerebral blood flow.[2] These application notes provide a comprehensive overview of the available preclinical and clinical data, dosage and administration guidelines, and experimental protocols relevant to the study of this drug combination and its active pharmaceutical ingredient, Raubasine.

Mechanism of Action

The therapeutic effects of the Almitrine/Raubasine combination are attributed to the complementary actions of its two components:

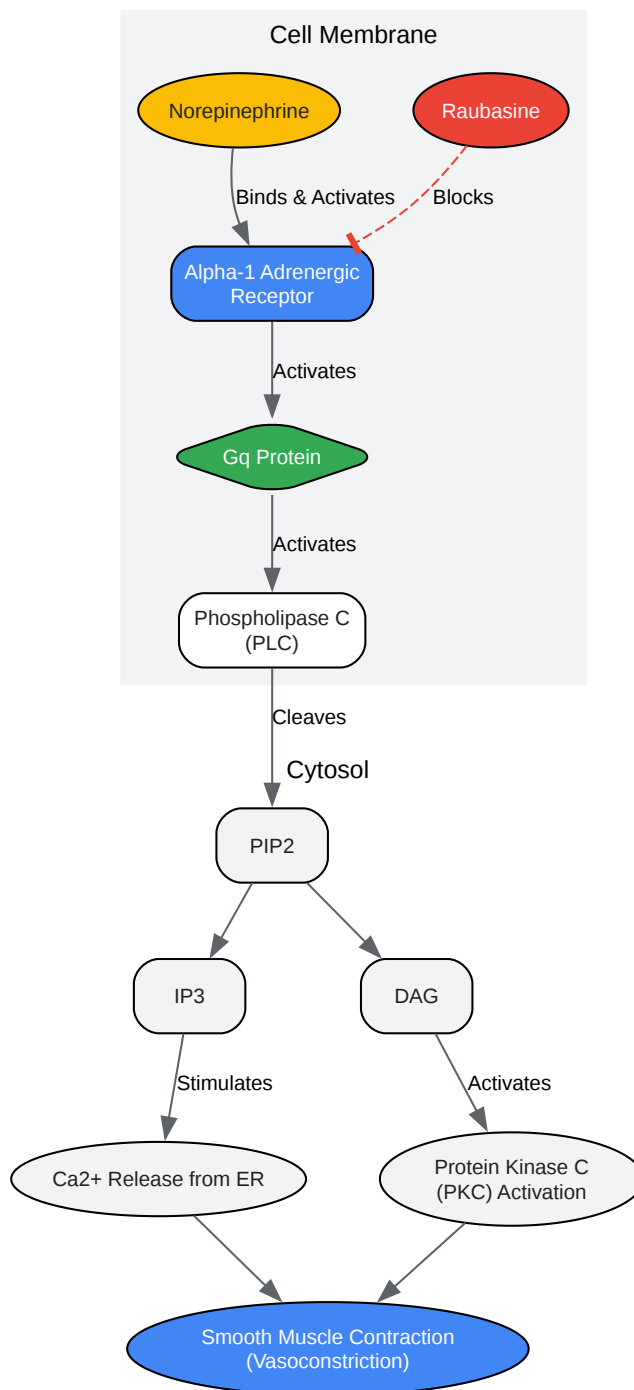
- **Almitrine Bismesylate:** This component acts as a respiratory stimulant, enhancing arterial oxygen saturation.
- **Raubasine (also known as Ajmalicine):** Raubasine is a selective alpha-1 adrenergic receptor antagonist.[2][3][4] This action leads to vasodilation, thereby increasing cerebral blood flow.

[2] Raubasine has also been reported to act as a reversible, non-competitive inhibitor of nicotine receptors with an IC₅₀ of 72.3 μM.[3]

Signaling Pathway of Raubasine (Alpha-1 Adrenergic Receptor Antagonism)

The primary mechanism of action of Raubasine involves the blockade of alpha-1 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, typically initiate a signaling cascade leading to vasoconstriction. By antagonizing these receptors, Raubasine prevents this cascade, resulting in vasodilation.

Raubasine's Antagonism of Alpha-1 Adrenergic Receptor Signaling

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Raubasine's mechanism of action.

Dosage and Administration

Clinical Dosage

The recommended clinical dosage for the Almitrine/Raubasine combination product is one to two tablets daily.[5] When two tablets are administered, they should be taken several hours apart. The maximum daily dose should not exceed two tablets.[3] Each tablet typically contains 30 mg of Almitrine Bismesylate and 10 mg of Raubasine.[3]

Preclinical Dosage

In preclinical studies, Raubasine has been evaluated at various dosages depending on the animal model and route of administration. In a study using pithed rats, Raubasine demonstrated selective antagonist activity at alpha-1 adrenoceptors in a dose range of 1 to 4 mg/kg.[4]

Table 1: Summary of Preclinical and Clinical Dosage

Formulation	Species	Dosage	Route of Administration	Reference
Almitrine/Raubasine	Human	1-2 tablets/day (10-20 mg Raubasine)	Oral	[5][3]
Raubasine	Rat	1-4 mg/kg	Not specified in abstract	[4]

Pharmacokinetics

Limited pharmacokinetic data for Raubasine is available. A study in humans and dogs investigated its absorption and excretion.

Table 2: Summary of Raubasine Pharmacokinetic Parameters

Parameter	Species	Route of Administration	Value	Reference
Time to Peak Plasma Level	Human	Oral	1 hour	
Dog	Oral	2 hours		
3-Day Cumulative Urinary Excretion	Human	Oral	29%	
Dog	Intravenous	22%		
Dog	Oral	13%		
3-Day Cumulative Fecal Excretion	Human	Oral	24%	
Dog	Intravenous	51%		
Dog	Oral	57%		
Intestinal Absorption	Dog	Oral	59%	

Experimental Protocols

In Vitro Assays

- Nicotine Receptor Inhibition Assay:
 - Objective: To determine the inhibitory concentration (IC₅₀) of Raubasine on nicotine receptors.
 - Methodology: While the specific cell line and assay conditions are not detailed in the available literature, a typical approach would involve a cell line expressing the target nicotine receptor subtype. A functional assay measuring receptor activation (e.g., calcium flux or membrane potential changes) in the presence of a known agonist would be

performed with increasing concentrations of Raubasine to determine the concentration that inhibits 50% of the agonist response.

- Reported Value: IC50 of 72.3 μ M.[3]

Preclinical In Vivo Studies

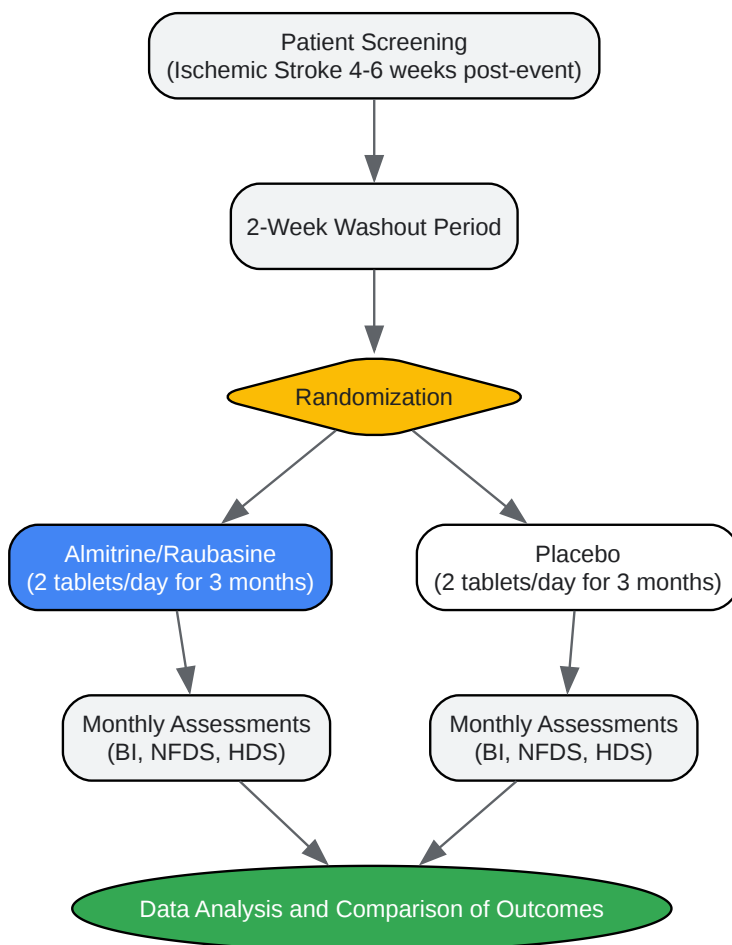
- Alpha-1 Adrenoceptor Antagonism in Pithed Rats:
 - Objective: To evaluate the in vivo antagonist activity of Raubasine at alpha-1 adrenoceptors.[4]
 - Animal Model: Pithed rats.
 - Methodology: The pressor response to electrical stimulation of the spinal sympathetic outflow and to the administration of the alpha-1 agonist phenylephrine was measured. The ability of Raubasine (1 to 4 mg/kg) to reduce these pressor responses was assessed.[4]

Clinical Trials

- Functional Rehabilitation Following Ischemic Stroke:
 - Objective: To assess the efficacy of the Almitrine/Raubasine combination on post-stroke rehabilitation.
 - Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
 - Patient Population: Patients who had an ischemic cerebrovascular accident confirmed by CT scan, 4-6 weeks after the acute event.[5]
 - Intervention: Patients were randomized to receive either two tablets of the Almitrine/Raubasine combination daily or a matching placebo for 3 months. A 2-week washout period for other medications (except for antihypertensive and antidiabetic drugs) preceded the treatment phase.[2]
 - Outcome Measures:
 - Barthel Index (BI)

- Neurological Functional Deficit Scores (NFDS)
- Hasagawa Dementia Scales (HDS)
- Assessment Schedule: Monthly assessments after the initiation of treatment.

Workflow of a Clinical Trial for Almitrine/Raubasine in Post-Stroke Rehabilitation



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Generalized workflow of a clinical trial for almitrine-raubasine.

Conclusion

The combination of Almitrine and Raubasine, marketed as **Lamuran**, presents a dual-mechanism approach for the management of certain neurological and vascular conditions. Raubasine's selective alpha-1 adrenergic antagonism, leading to increased cerebral blood flow, is a key component of its therapeutic rationale. The provided data from preclinical and clinical studies offer a foundation for further research into its specific applications and underlying mechanisms. More detailed pharmacokinetic and in vitro studies would be beneficial to further elucidate the complete pharmacological profile of Raubasine.

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